(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one
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Overview
Description
(1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a synthetic organic compound that belongs to the class of chromanones. Chromanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a fluorine atom at the 6th position and an isopropylidene-protected dihydroxyethyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Chromanone Core: The chromanone core can be synthesized through a cyclization reaction involving a suitable phenol and a diketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Protection of the Dihydroxyethyl Group: The dihydroxyethyl group can be protected using acetone and an acid catalyst to form the isopropylidene acetal.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the chromanone core or the side chains.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the fluorine atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry
In chemistry, (1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of a molecule, making this compound valuable for drug discovery.
Medicine
In medicine, derivatives of chromanones, including (1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one, are investigated for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, antioxidant, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors, while the chromanone core can interact with various biological pathways. The exact mechanism would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
(1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-chroman-4-one: Lacks the fluorine atom, which can result in different biological activities.
6-Fluorochroman-4-one: Lacks the dihydroxyethyl group, which can affect its reactivity and solubility.
(1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-chlorochroman-4-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
The presence of both the fluorine atom and the isopropylidene-protected dihydroxyethyl group makes (1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one unique. These features can enhance its stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKUOXZBKPFPP-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440079 |
Source
|
Record name | (2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797054-18-3 |
Source
|
Record name | (2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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